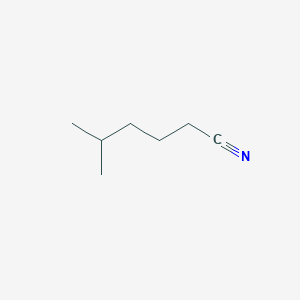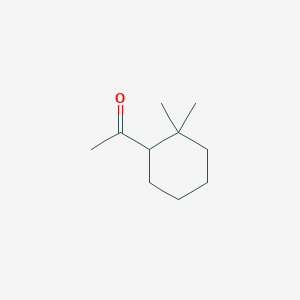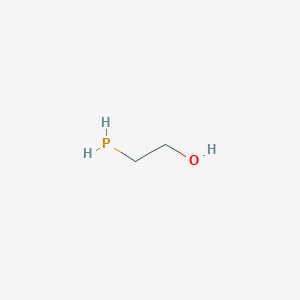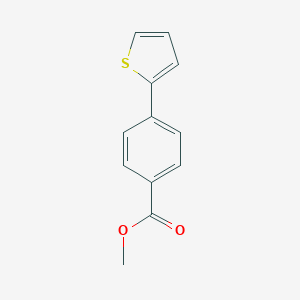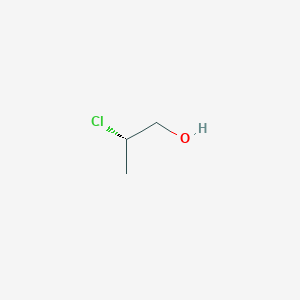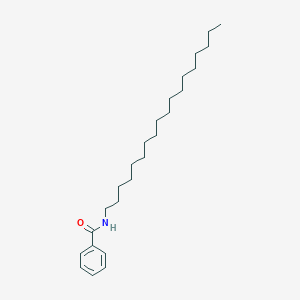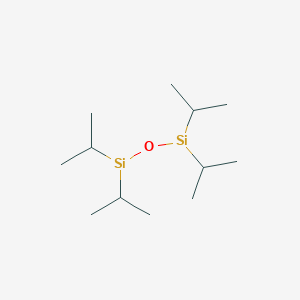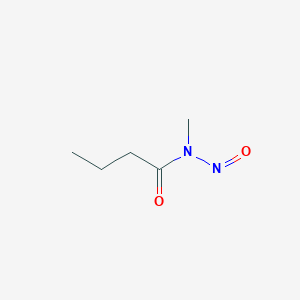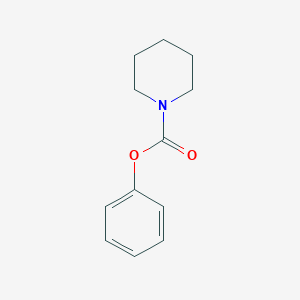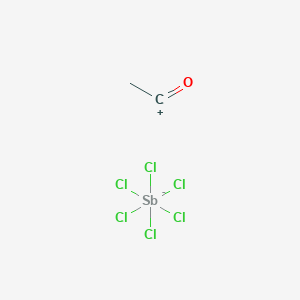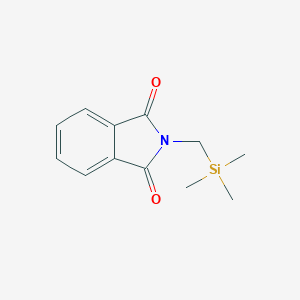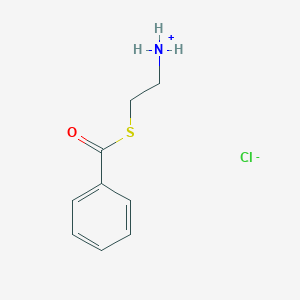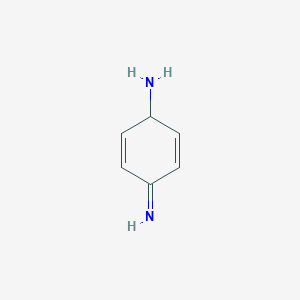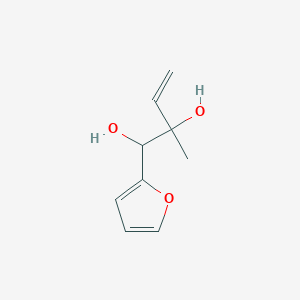
3-Butene-1,2-diol, 1-(2-furyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as furanmethanol and is a furan derivative.
Mechanism Of Action
The mechanism of action of 3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- is not fully understood. However, studies have shown that this compound acts as a free radical scavenger and can inhibit the production of reactive oxygen species (ROS). This mechanism of action is believed to be responsible for the compound's antioxidant and anti-inflammatory properties.
Biochemical And Physiological Effects
Studies have shown that 3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- can have various biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages And Limitations For Lab Experiments
The advantages of using 3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- in lab experiments include its low toxicity and high solubility in water. However, the limitations of using this compound include its instability in acidic conditions and its potential to undergo autoxidation.
Future Directions
There are several future directions for the study of 3-Butene-1,2-diol, 1-(2-furyl)-2-methyl-. These include:
1. Further investigation of the compound's mechanism of action and its potential as an antioxidant and anti-inflammatory agent.
2. Studying the potential of this compound as a treatment for liver diseases, such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
3. Investigating the potential of 3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- as an antiviral agent.
4. Exploring the use of this compound in the development of new drugs for the treatment of cancer.
Conclusion:
In conclusion, 3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- is a chemical compound that has shown significant potential in scientific research. This compound has been found to possess antitumor, antiviral, and anti-inflammatory properties, and has been studied for its potential use as an antioxidant and as a treatment for liver diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- can be achieved through various methods, including the reaction of furfural with formaldehyde in the presence of a catalyst. This reaction results in the formation of 3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- as a colorless liquid.
Scientific Research Applications
3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- has been extensively studied for its potential therapeutic applications. In scientific research, this compound has been found to possess antitumor, antiviral, and anti-inflammatory properties. It has also been studied for its potential use as an antioxidant and as a treatment for liver diseases.
properties
CAS RN |
18927-20-3 |
|---|---|
Product Name |
3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- |
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-methylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-3-9(2,11)8(10)7-5-4-6-12-7/h3-6,8,10-11H,1H2,2H3 |
InChI Key |
RATNJKDEIFVHLC-UHFFFAOYSA-N |
SMILES |
CC(C=C)(C(C1=CC=CO1)O)O |
Canonical SMILES |
CC(C=C)(C(C1=CC=CO1)O)O |
synonyms |
1-(2-Furyl)-2-methyl-3-butene-1,2-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



